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Executive Summary: Carbophenothion is a non-systemic organophosphate insecticide and

acaricide previously used in agriculture and for ectoparasite control on livestock.[1] Classified

as a highly toxic compound (Category I) by the EPA, its primary mechanism of action is the

inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] This

inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of

neurotoxic effects. This guide provides a comprehensive overview of the toxicological data for

carbophenothion in mammalian species, detailing its acute and chronic toxicity, mechanism of

action, neurotoxicity, carcinogenicity, and toxicokinetics. Quantitative data are summarized in

tabular format, and key experimental workflows and mechanisms are visualized.

Introduction to Carbophenothion
Carbophenothion, with the chemical name S-[(p-chlorophenyl)thiomethyl] O,O-diethyl

phosphorodithioate, is a neurotoxin that exerts its effects through contact and ingestion.[3][4]

Due to its high toxicity, it was designated as a Restricted Use Pesticide (RUP).[2] Its primary

toxicological concern in mammals is its potent inhibition of cholinesterase enzymes, which is

characteristic of organophosphate pesticides.[2][4][5]

Mechanism of Action: Acetylcholinesterase
Inhibition
The principal mechanism of carbophenothion toxicity is the inhibition of acetylcholinesterase

(AChE) in the central and peripheral nervous systems.[2][6][7] AChE is responsible for
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hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the

nerve signal.[8][9]

Carbophenothion, like other organophosphates, phosphorylates the serine hydroxyl group at

the active site of AChE.[6] This forms a stable, phosphorylated enzyme that is unable to

perform its normal function. The resulting accumulation of ACh in the synaptic cleft leads to

excessive and prolonged stimulation of muscarinic and nicotinic receptors, causing a state of

cholinergic crisis.[6][7][9] This overstimulation is responsible for the wide array of acute

symptoms observed in carbophenothion poisoning.[2]
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Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Carbophenothion.
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Acute Toxicity
Carbophenothion exhibits high acute toxicity in mammals via oral, dermal, and inhalation

routes.[2] Symptoms of acute poisoning are characteristic of cholinergic overstimulation and

include headache, blurred vision, weakness, nausea, abdominal cramps, vomiting, diarrhea,

salivation, sweating, and pinpoint pupils.[2] Young animals have been found to be more

susceptible to organophosphates than adults, potentially due to incomplete development of

hepatic detoxification enzymes.[3][10]

Table 1: Acute Toxicity of Carbophenothion in Mammals

Species Route Parameter Value Reference(s)

Rat (female) Oral LD₅₀ 10 mg/kg [2]

Rat (male) Oral LD₅₀ 30 mg/kg [2]

Rat (female) Dermal LD₅₀ 27 mg/kg [2]

Rat (male) Dermal LD₅₀ 54 mg/kg [2]

Rat Inhalation LC₅₀ 0.002 mg/L [2]

Mouse Oral LD₅₀ 218 mg/kg [2]

Rabbit Dermal LD₅₀
1,270 - 1,850

mg/kg
[2]

| Cat | Dermal | LD₅₀ | Lethal (1% powder) |[11] |

LD₅₀ (Median Lethal Dose): The dose required to kill 50% of the tested population.[12] LC₅₀

(Median Lethal Concentration): The concentration in air or water required to kill 50% of the

tested population.

Subchronic and Chronic Toxicity
Longer-term exposure to carbophenothion at sub-lethal doses primarily results in the

inhibition of cholinesterase activity. Other observed effects in chronic studies include reduced

body weight gain and increased adrenal gland weights in females.[2][3]
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Table 2: Subchronic and Chronic Toxicity of Carbophenothion in Mammals

Species Duration Study Type
Dosing
Levels

Key
Findings &
NOAEL /
LOAEL

Reference(s
)

Rat 2 years
Chronic
Feeding

0, 5, 20, 80
ppm

NOAEL: 5
ppm (0.25
mg/kg/day)
for plasma
cholinester
ase
depression.

[1]

Rat 90 days
Subchronic

Feeding

0, 10, 22, 46,

100 ppm

RBC

cholinesteras

e inhibition at

≥10 ppm.

Brain &

plasma

inhibition at

≥22 ppm.

Reduced

growth in

females at

100 ppm.

[1]

Dog 90 days

Subchronic

Oral

(Capsule)

0.02, 0.04,

0.08, 0.25,

0.80

mg/kg/day

No significant

effects

reported at

tested doses.

[1]

| Dog | 22-25 days | Subchronic Oral | 0, 0.02, 0.2, 2 mg/kg/day | Emesis and diarrhea at 0.2

and 2 mg/kg/day. |[13] |

NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no

biologically significant increases in the frequency or severity of adverse effects.[14] LOAEL
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(Lowest-Observed-Adverse-Effect Level): The lowest exposure level at which there are

biologically significant increases in the frequency or severity of adverse effects.

Neurotoxicity
The primary neurotoxic effect of carbophenothion is mediated by AChE inhibition as detailed

above.[3][4] In a special study for delayed neurotoxicity, adult hens were administered a very

high dose of carbophenothion (330 mg/kg).[13] While severe signs of cholinergic toxicity were

observed, only one of fourteen hens showed minimal leg weakness, accompanied by some

nerve fiber degeneration.[13] This suggests a low potential for delayed neurotoxicity compared

to some other organophosphates.[13]

Carcinogenicity
Carbophenothion has not been shown to be carcinogenic in long-term animal studies. In a

two-year feeding study, rats administered doses up to 4 mg/kg/day (the highest dose tested)

did not show any increase in tumor incidence.[2]

Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of carbophenothion were not

detailed in the available literature. However, organophosphates as a class are known to pose

risks during development.[15] The developing nervous system can be particularly vulnerable,

and increased susceptibility to organophosphate toxicity in neonatal animals has been

demonstrated.[15] This heightened sensitivity may be due to lower levels of detoxifying

enzymes in young animals.[15] Therefore, potential reproductive and developmental effects

remain a concern for this class of compounds.

Toxicokinetics and Metabolism
Absorption: Carbophenothion is rapidly absorbed through the skin.[2] Studies in rats

showed it penetrates the skin in less than an hour.[2]

Metabolism: The metabolism of carbophenothion is qualitatively similar in mammals and

insects, with the principal products being oxidative metabolites.[1] It can be metabolized to

its sulphoxide, and an equilibrium appears to exist between the parent compound and the
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sulphoxide in vivo.[13] The metabolites are considerably less toxic than the parent

compound, indicating that metabolism is a detoxification pathway.[13]

Excretion: Carbophenothion and its metabolites are excreted from the body rapidly.[2]

Following intraperitoneal administration in mice, over 75% of the dose was excreted in the

urine within 24 hours.[1]
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Caption: Logical flow from exposure to toxicological endpoints for Carbophenothion.

Experimental Protocols
Detailed protocols for the specific historical studies on carbophenothion are not publicly

available. However, they would have followed standardized guidelines for toxicity testing. A
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general methodology for a chronic toxicity/carcinogenicity study, based on modern standards,

is described below.[16][17][18]

General Protocol: 2-Year Chronic
Toxicity/Carcinogenicity Rodent Bioassay

Objective: To assess the potential for long-term toxicity and carcinogenicity following

repeated dietary exposure to a test substance.

Test System: Laboratory rodents, typically rats (e.g., Sprague-Dawley or Fischer 344) and

mice.[17] Studies use both sexes.

Group Size: For carcinogenicity assays, typically 50 animals per sex per dose group.[16]

Dose Selection: At least three dose levels plus a concurrent control group are used.[14][16]

High Dose: The highest dose should elicit signs of toxicity without significantly altering the

normal lifespan (Maximum Tolerated Dose - MTD).[16]

Low Dose: Should not produce any evidence of toxicity.[16]

Mid Dose: An intermediate dose to establish a dose-response relationship.

Administration: The test substance is mixed into the diet and administered continuously for

the duration of the study (typically 18-24 months).[19]

Observations:

Clinical Signs: Animals are observed daily for signs of toxicity.

Body Weight & Food Consumption: Measured weekly for the first few months, then bi-

weekly or monthly.

Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 6,

12, 18 months) and at terminal sacrifice for analysis.

Pathology: At the end of the study, all animals (including those that die prematurely)

undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues
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is collected and preserved for histopathological examination.[16]

Data Analysis: Statistical analysis is performed to compare tumor incidence and non-

neoplastic lesions between the dosed groups and the control group to determine if any

effects are treatment-related.
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Typical Chronic Toxicity / Carcinogenicity Bioassay Workflow
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Caption: Generalized experimental workflow for a 2-year rodent bioassay.
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Conclusion
The toxicological profile of carbophenothion in mammals is dominated by its potent activity as

an acetylcholinesterase inhibitor. It demonstrates high acute toxicity via multiple routes of

exposure. Chronic exposure leads to dose-dependent cholinesterase inhibition, with a clear

NOAEL established in rat studies at 5 ppm (0.25 mg/kg/day).[1] The available data indicate that

carbophenothion has a low potential for delayed neurotoxicity and is not carcinogenic in long-

term rodent bioassays.[2][13] It is rapidly absorbed, metabolized to less toxic compounds, and

excreted. While specific reproductive and developmental toxicity data for carbophenothion are

limited, the known sensitivity of developing organisms to organophosphates warrants caution.

This comprehensive profile underscores the high toxicity of carbophenothion and provides the

basis for understanding its risk to mammalian health.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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